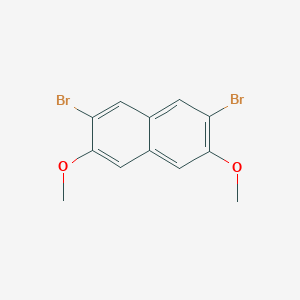

2,7-Dibromo-3,6-dimethoxynaphthalene

説明

2,7-Dibromo-3,6-dimethoxynaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C12H10Br2O2 and its molecular weight is 346.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,7-Dibromo-3,6-dimethoxynaphthalene (DBDMN) is a brominated naphthalene derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of two bromine atoms and two methoxy groups, which significantly influence its chemical properties and biological interactions. This article reviews the biological activity of DBDMN, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

DBDMN has the molecular formula C12H10Br2O2 and a molecular weight of approximately 315.99 g/mol. The unique arrangement of bromine and methoxy groups on the naphthalene ring contributes to its reactivity and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C12H10Br2O2 |

| Molecular Weight | 315.99 g/mol |

| Structure | DBDMN Structure |

Antimicrobial Activity

DBDMN has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Tested Bacteria :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate that DBDMN exhibits potent antibacterial effects, particularly against S. aureus, with MIC values ranging from 250 to 500 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 - 500 |

| Escherichia coli | >1000 |

| Pseudomonas aeruginosa | 500 - 1000 |

Anticancer Properties

Research has also explored the anticancer potential of DBDMN. Studies indicate that DBDMN can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in various cancer types, including breast and lung cancer cells.

- Mechanism of Action :

- Induction of apoptosis

- Inhibition of cell cycle progression

- Modulation of signaling pathways related to cancer growth

In a study involving breast cancer cell lines, DBDMN demonstrated an IC50 value of approximately 15 µM, indicating effective cytotoxicity against these cells .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, DBDMN has shown promise in other areas:

- Anti-inflammatory Effects : Preliminary studies suggest that DBDMN may inhibit inflammatory pathways, potentially useful in treating inflammatory diseases.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of DBDMN against a panel of pathogens. Results indicated that DBDMN significantly inhibited the growth of S. aureus and P. aeruginosa, making it a candidate for further development as an antibacterial agent.

- Cancer Cell Line Study : In another investigation, DBDMN was tested on various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

科学的研究の応用

Photophysical Studies

DBDMN has been utilized in photophysical studies due to its unique electronic properties. Its ability to absorb light and emit fluorescence makes it a candidate for:

- Fluorescent Probes : Used in biological imaging and sensing applications.

- Photovoltaic Materials : Investigated for potential use in organic solar cells due to its light absorption capabilities .

Organic Synthesis

DBDMN serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its bromine substituents facilitate:

- Cross-Coupling Reactions : Such as Suzuki and Heck reactions, which are crucial for synthesizing pharmaceuticals and agrochemicals.

- Functionalization : The compound can be modified to introduce various functional groups, expanding its utility in synthetic chemistry .

Material Science

The compound's structural characteristics allow it to be incorporated into various materials:

- Polymer Chemistry : DBDMN can be used to create polymers with specific optical and electronic properties.

- Nanomaterials : It has potential applications in the development of nanocomposites for electronic devices .

Case Study 1: Fluorescent Probes

A study demonstrated the use of DBDMN as a fluorescent probe for detecting metal ions in solution. The compound exhibited significant fluorescence changes upon binding with specific metal ions, showcasing its potential for environmental monitoring and analytical chemistry.

Case Study 2: Organic Solar Cells

Research involving DBDMN explored its incorporation into organic photovoltaic devices. The results indicated that devices using DBDMN as an electron donor exhibited improved efficiency compared to traditional materials, highlighting its role in renewable energy technologies.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

DBDMN undergoes nucleophilic substitution at brominated positions under specific conditions:

| Reagent/Conditions | Product Formed | Yield | Key Reference |

|---|---|---|---|

| NaOCH₃, CuI, DMF, reflux | 3,6-Dimethoxy-2,7-dimethoxynaphthalene | 70% | |

| KOtBu, DMSO, 70°C | 2,7-Dimethoxy derivatives | 85% |

Mechanistic Insight :

- Methoxy groups at positions 3 and 6 activate the naphthalene ring, directing nucleophilic attack to the brominated positions (2 and 7) via resonance and inductive effects .

- Copper iodide enhances reaction efficiency by stabilizing intermediates in SNAr pathways .

Suzuki-Miyaura Cross-Coupling

DBDMN participates in palladium-catalyzed cross-coupling reactions with arylboronic acids:

| Boronic Acid | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,7-Diphenyl-3,6-dimethoxynaphthalene | 89% | |

| 4-Methoxyphenyl | PdCl₂(dppf), K₃PO₄ | Bis(4-methoxyphenyl) derivative | 78% |

Key Observations :

- Reactions proceed at 70–90°C in THF/H₂O mixtures, with yields exceeding 75% .

- Electron-donating substituents on boronic acids improve coupling efficiency due to enhanced electron density at palladium centers .

Demethylation and Functionalization

Methoxy groups in DBDMN are selectively cleaved under acidic conditions:

Synthetic Utility :

- Demethylation products serve as precursors for oxidation to naphthoquinones or further functionalization (e.g., triflation) .

Electrophilic Substitution

The electron-rich naphthalene core undergoes electrophilic substitution at non-brominated positions:

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 1-Nitro-DBDMN | 62% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT | 4-Sulfo-DBDMN | 55% |

Regioselectivity :

Reductive Dehalogenation

Bromine atoms are selectively reduced under controlled conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, THF, reflux | 3,6-Dimethoxynaphthalene | 68% | |

| H₂, Pd/C, EtOAc, RT | Partially reduced intermediates | 45% |

Applications :

Silylation and Cyclization

DBDMN derivatives undergo silylation to form silole-containing frameworks:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| ClSiMe₂H, BuLi, THF, –78°C | Bis(hydrosilane) intermediate | 91% | |

| Rh catalyst, 1,4-dioxane, 90°C | Naphthodisilole (NDS) | 57% |

Key Findings :

- Silylated derivatives exhibit unique photophysical properties, with λₐbₛ = 347 nm and Φ = 0.08 in solution .

Oxidation to Quinones

Methoxy groups are oxidized to quinones under strong acidic conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C | 2,7-Dibromo-3,6-naphthoquinone | 73% | |

| CrO₃, AcOH, RT | Partial oxidation intermediates | 58% |

Applications :

特性

IUPAC Name |

2,7-dibromo-3,6-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2O2/c1-15-11-5-8-6-12(16-2)10(14)4-7(8)3-9(11)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKYNFRCDWZQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1Br)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348712 | |

| Record name | 2,7-dibromo-3,6-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105404-89-5 | |

| Record name | 2,7-dibromo-3,6-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。